8-Butyl-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-BUTYL-3-HYDROXY-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-8-IUM is a compound that belongs to the family of tropane alkaloids.
Vorbereitungsmethoden
The synthesis of 8-BUTYL-3-HYDROXY-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-8-IUM typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes to ensure the stereochemical purity and yield of the compound.
Analyse Chemischer Reaktionen
8-BUTYL-3-HYDROXY-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-8-IUM undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, forming various derivatives.
Wissenschaftliche Forschungsanwendungen
8-BUTYL-3-HYDROXY-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-8-IUM has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of other tropane alkaloids and related compounds.
Biology: The compound is used to study the biological activities of tropane alkaloids, including their interactions with various biological targets.
Medicine: Research has focused on its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 8-BUTYL-3-HYDROXY-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-8-IUM involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
8-BUTYL-3-HYDROXY-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-8-IUM can be compared with other similar compounds, such as:
- 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
- (1R,3S,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents, leading to variations in their biological activities and applications.
Eigenschaften
Molekularformel |
C12H24NO+ |
---|---|
Molekulargewicht |
198.32 g/mol |
IUPAC-Name |
8-butyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C12H24NO/c1-3-4-7-13(2)10-5-6-11(13)9-12(14)8-10/h10-12,14H,3-9H2,1-2H3/q+1 |
InChI-Schlüssel |
FMTZROWZFMEUAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1(C2CCC1CC(C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.